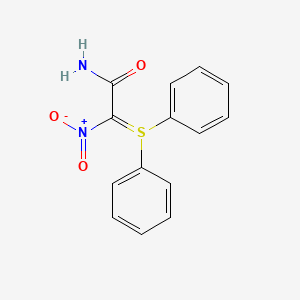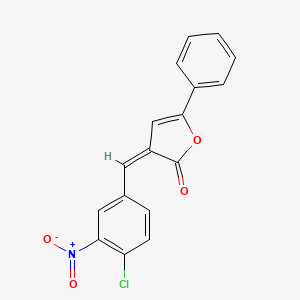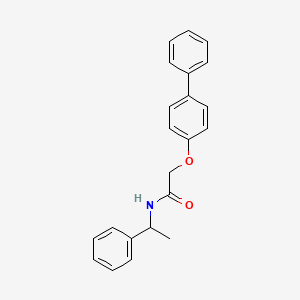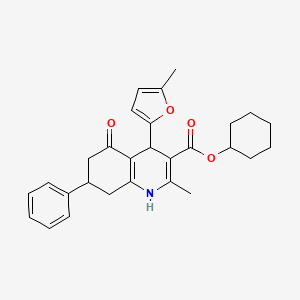![molecular formula C16H16N4O2 B5107583 2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole, commonly known as DMDB, is a chemical compound that has been the focus of scientific research in recent years. DMDB is a synthetic compound that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of DMDB is not fully understood, but studies have suggested that it may act through the inhibition of the STAT3 signaling pathway. The STAT3 pathway is known to play a role in cancer cell proliferation and survival, and inhibition of this pathway may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DMDB has been shown to have minimal toxicity in normal cells, indicating that it may have a selective toxicity towards cancer cells. Studies have also shown that DMDB can inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
DMDB has several advantages for lab experiments, including its ease of synthesis and low toxicity towards normal cells. However, DMDB has limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DMDB. One direction is to explore the potential of DMDB as a therapeutic agent for cancer treatment. Another direction is to investigate the mechanism of action of DMDB in greater detail, in order to develop more effective cancer therapies. Additionally, future research could focus on developing more efficient methods for synthesizing DMDB, as well as improving its solubility in water for use in experiments.
Synthesis Methods
DMDB can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with nitrous acid, followed by the reaction of the resulting diazonium salt with 1-methyl-1H-benzimidazole. Another method involves the reaction of 2,5-dimethoxyaniline with a mixture of sodium nitrite and hydrochloric acid, followed by the reaction of the resulting diazonium salt with 1-methyl-1H-benzimidazole.
Scientific Research Applications
DMDB has been the focus of scientific research due to its potential as an anti-cancer agent. Studies have shown that DMDB has anti-proliferative effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. DMDB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-14-7-5-4-6-12(14)17-16(20)19-18-13-10-11(21-2)8-9-15(13)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIFDTXRMPSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)



![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
